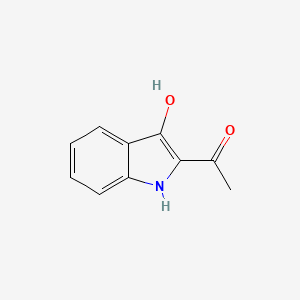

1-(3-hydroxy-1H-indol-2-yl)ethanone

Description

Significance of Indole-Ethanone Scaffolds in Synthetic Chemistry and Biological Inquiry

Indole-ethanone scaffolds are considered privileged structures in medicinal chemistry and synthetic organic chemistry. The indole (B1671886) nucleus itself is a core component of numerous natural products and pharmaceuticals, exhibiting a wide array of biological activities. The incorporation of an ethanone (B97240) moiety provides a versatile handle for further chemical modifications, allowing for the construction of a diverse library of derivatives.

In synthetic chemistry, these scaffolds are valuable intermediates for the synthesis of more complex heterocyclic compounds. For instance, 1-substituted-2-acetyl-3-hydroxyindole derivatives can undergo oxidative deacetylation to serve as precursors for the synthesis of 1-substitutedindole-2,3-dione-2-thiosemicarbazone derivatives, which have been investigated for their potential antimicrobial, anti-inflammatory, analgesic, and anticonvulsant activities. nih.gov

From a biological perspective, the indole-ethanone framework is a key pharmacophore in the development of new therapeutic agents. Derivatives of this scaffold have been explored for a multitude of pharmacological applications, including but not limited to:

Anticancer agents: The indole core is a common feature in many anticancer drugs, and modifications to the ethanone side chain can lead to compounds with enhanced potency and selectivity.

Antimicrobial agents: Indole-based compounds have shown promise in combating various bacterial and fungal strains.

Anti-inflammatory drugs: The structural similarity of some indole derivatives to endogenous molecules allows them to modulate inflammatory pathways.

Antioxidants: The electron-rich nature of the indole ring contributes to the antioxidant properties of its derivatives.

The diverse biological profile of indole-ethanone derivatives underscores their importance in the ongoing quest for novel and effective therapeutic agents.

Scope and Academic Relevance of Research on 1-(3-hydroxy-1H-indol-2-yl)ethanone

While the broader class of indole-ethanone derivatives has been extensively studied, research focusing specifically on this compound is more specialized. The academic relevance of this particular compound primarily stems from its role as a synthetic intermediate. Its unique substitution pattern makes it a valuable precursor for creating more complex molecules with potential biological significance.

The presence of the hydroxyl and acetyl groups in a 1,2-relationship on the indole ring allows for a range of chemical transformations, making it a target for synthetic chemists aiming to build intricate molecular architectures. Although detailed biological evaluations of this compound itself are not widely published, its utility in the synthesis of bioactive compounds solidifies its academic importance. Further research is warranted to fully elucidate the standalone biological properties of this intriguing molecule.

Chemical and Physical Properties

Below is a table summarizing the key chemical and physical properties of this compound.

| Property | Value |

| IUPAC Name | This compound |

| Synonyms | 2-Acetyl-3-hydroxyindole, Ketone, 3-hydroxyindol-2-yl methyl |

| CAS Number | 22079-15-8 |

| Molecular Formula | C₁₀H₉NO₂ |

| Molecular Weight | 175.18 g/mol |

Data sourced from multiple chemical databases.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H9NO2 |

|---|---|

Molecular Weight |

175.18 g/mol |

IUPAC Name |

1-(3-hydroxy-1H-indol-2-yl)ethanone |

InChI |

InChI=1S/C10H9NO2/c1-6(12)9-10(13)7-4-2-3-5-8(7)11-9/h2-5,11,13H,1H3 |

InChI Key |

SDAZVOAPCDBJBW-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=C(C2=CC=CC=C2N1)O |

Origin of Product |

United States |

Reactivity and Mechanistic Organic Transformations of 1 3 Hydroxy 1h Indol 2 Yl Ethanone

Chemical Reactivity of the Indole (B1671886) Nucleus in the Context of Ethanone (B97240) Substitution

The indole nucleus is an electron-rich aromatic system, making it susceptible to electrophilic attack. bhu.ac.in Generally, electrophilic substitution on the indole ring preferentially occurs at the C3 position due to the ability of the nitrogen atom to stabilize the resulting cationic intermediate. bhu.ac.in However, in 1-(3-hydroxy-1H-indol-2-yl)ethanone, the C3 position is already substituted. This directs electrophilic attack to other positions on the indole nucleus.

The presence of the electron-withdrawing acetyl group at C2 deactivates the pyrrole (B145914) ring towards electrophilic substitution to some extent. Conversely, the hydroxyl group at C3 is an electron-donating group, which activates the ring. The regioselectivity of electrophilic substitution on this molecule is therefore a result of the combined electronic effects of these substituents, as well as the N-H proton. In strongly acidic media, protonation can occur at the C3-hydroxyl group or the C2-carbonyl oxygen, which would further influence the reactivity of the indole ring. nih.gov

In cases of 1-substituted-3-acetyl-5-hydroxy-2-methylindoles, electrophilic substitution reactions such as aminomethylation have been shown to occur at the C4 position. niscpr.res.in Nitration of similar systems can lead to substitution at the C4 and C6 positions. niscpr.res.in This suggests that the benzene (B151609) ring of the indole nucleus becomes the primary site for electrophilic attack when the C2 and C3 positions are occupied.

Investigation of Functional Group Transformations on the Ethanone Moiety

The ethanone (acetyl) group at the C2 position of this compound is a versatile functional handle for a variety of organic transformations. The carbonyl group can undergo nucleophilic addition, and the adjacent methyl group possesses acidic protons that can participate in condensation reactions.

One notable transformation is the potential for the acetyl group to migrate. In a study on the C-H functionalization of 3-acetylindoles, a domino C4-arylation was followed by an unusual migration of the acetyl group from the C3 to the C2 position. nih.gov This suggests that under certain catalytic conditions, the acetyl group in this compound could potentially rearrange.

The methyl group of the ethanone moiety can undergo aldol-type condensation reactions with various aldehydes to introduce new carbon-carbon bonds. The carbonyl group itself can be reduced to a secondary alcohol or completely removed through reductive deoxygenation.

| Transformation | Reagents and Conditions | Product Type | Reference (Analogous Systems) |

| Acetyl Group Migration | Pd(II) catalyst | 2-acetylindole (B14031) derivative | nih.gov |

| Aldol Condensation | Aldehyde, Base | β-hydroxy ketone | General Carbonyl Chemistry |

| Carbonyl Reduction | NaBH4, LiAlH4 | Secondary alcohol | General Carbonyl Chemistry |

Hydroxyl Group Chemical Manipulations and Derivatization Reactions

The 3-hydroxy group in this compound is a key feature that significantly influences its reactivity. This hydroxyl group can be derivatized through various reactions, including alkylation, acylation, and silylation, to modify the compound's properties or to install protecting groups for subsequent transformations. nih.govlibretexts.org

Common derivatization reactions for hydroxyl groups include:

Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base to form esters. libretexts.org

Alkylation: Reaction with alkyl halides in the presence of a base to form ethers.

Silylation: Reaction with silylating agents like trimethylsilyl (B98337) chloride (TMSCl) or tert-butyldimethylsilyl chloride (TBDMSCl) to form silyl (B83357) ethers. psu.edu

The 3-hydroxyindole moiety can exist in tautomeric equilibrium with the corresponding 3-indolinone. This tautomerism can influence the site of derivatization. For instance, alkylation of 3-acetyl-1-benzyl-2-hydroxy-5-methoxyindole with benzyl (B1604629) bromide in the presence of a base resulted in C-alkylation at the C3 position, leading to a 3-acetyl-1,3-dibenzyl-5-methoxy-1,3-dihydro-2H-indol-2-one. researchgate.net

Furthermore, 1-hydroxyindoles have been shown to undergo nucleophilic substitution at the nitrogen atom, a reaction pathway not typically observed in standard indole chemistry. clockss.org This reactivity is attributed to the electronic effect of the N-hydroxy group.

| Derivatization Reaction | Reagent | Functional Group Formed | Reference |

| Acylation | Acyl chloride/anhydride | Ester | libretexts.org |

| Alkylation | Alkyl halide | Ether | researchgate.net |

| Silylation | Silyl halide | Silyl ether | psu.edu |

Electrophilic and Nucleophilic Reactions of this compound

Nucleophilic reactions can also occur. The carbonyl carbon of the ethanone group is an electrophilic center susceptible to attack by nucleophiles. Additionally, the indole nitrogen can be deprotonated by a strong base to form an indolyl anion, which is a potent nucleophile and can react with various electrophiles.

Interestingly, 1-methoxyindole-3-carbaldehyde (B1618907) has been shown to undergo nucleophilic substitution selectively at the C2 position. semanticscholar.orgelsevierpure.com This suggests that the C2 position of this compound, despite being substituted with an acetyl group, might still be susceptible to certain nucleophilic attacks, potentially leading to displacement of the acetyl group under specific conditions.

Oxidative and Reductive Pathways Affecting Compound Integrity

The presence of the hydroxyl and ethanone groups makes this compound susceptible to both oxidation and reduction.

Oxidation: The 3-hydroxyindole moiety is sensitive to oxidation. In the presence of oxygen, phenolic hydroxyl groups can lead to the formation of colored degradation products. wikipedia.org The secondary hydroxyl group that would be formed upon reduction of the ethanone could be oxidized back to a ketone. Stronger oxidizing agents could potentially cleave the indole ring.

Reduction: The ethanone group can be selectively reduced to a secondary alcohol using mild reducing agents like sodium borohydride. Stronger reducing agents such as lithium aluminum hydride could potentially reduce both the carbonyl group and the indole ring, leading to an indoline (B122111) derivative. Catalytic hydrogenation could also be employed for the reduction of the indole nucleus. For instance, hydrogenation of 1-hydroxymethyl-3-acetylindole over Raney Ni resulted in the reduction of the hydroxymethyl group. researchgate.net

| Reaction Type | Reagents | Potential Products | Reference (Analogous Systems) |

| Oxidation | O2, Fe3+ | Degradation products | wikipedia.org |

| Carbonyl Reduction | NaBH4 | 1-(3-hydroxy-1H-indol-2-yl)ethanol | General Carbonyl Chemistry |

| Indole Ring Reduction | LiAlH4, Catalytic Hydrogenation | Indoline derivatives | researchgate.net |

C-H Activation and Other Selectivity-Driven Derivatization Strategies

Transition metal-catalyzed C-H activation has emerged as a powerful tool for the regioselective functionalization of indoles. mdpi.comchim.itresearchgate.net The carbonyl group of the ethanone moiety in this compound can act as a directing group to facilitate C-H activation at specific positions of the indole nucleus.

For example, the formyl group at C3 of an indole has been used to direct C4-arylation. nih.gov Similarly, the acetyl group could potentially direct functionalization to the C4 position. Cobalt-catalyzed C4-alkenylation of 3-acetylindole (B1664109) has been reported. nih.gov These strategies offer a pathway to introduce further complexity to the molecule in a highly controlled manner.

The N-H bond of the indole can also be a site for directed C-H activation. By installing a suitable directing group on the nitrogen, it is possible to achieve selective functionalization at various positions of the indole ring.

Structure Activity Relationship Sar Studies and Molecular Design Principles for 1 3 Hydroxy 1h Indol 2 Yl Ethanone Derivatives

Elucidation of Structural Features Governing Molecular Interactions

The 1-(3-hydroxy-1H-indol-2-yl)ethanone scaffold possesses several key structural features that are pivotal for its molecular interactions. The indole (B1671886) ring system, a common motif in many biologically active compounds, serves as a versatile hydrophobic core that can engage in various non-covalent interactions with biological targets. eurekaselect.comresearchgate.net The 3-hydroxy group is a critical functional group that can act as both a hydrogen bond donor and acceptor, enabling specific interactions with amino acid residues in protein binding pockets. Furthermore, the ethanone (B97240) moiety at the 2-position introduces a carbonyl group, which can also participate in hydrogen bonding and dipole-dipole interactions.

The relative orientation of these functional groups is crucial for determining the binding affinity and selectivity of the molecule. The planarity of the indole ring system, combined with the rotational freedom of the ethanone group, allows for a range of conformations that can adapt to the topology of different binding sites. The electronic properties of the scaffold, including the electron-rich nature of the indole ring and the electron-withdrawing effect of the carbonyl group, also play a significant role in modulating its reactivity and interaction with biological macromolecules.

Rational Design Strategies for Modifying the this compound Scaffold

Rational design strategies for modifying the this compound scaffold aim to optimize its pharmacokinetic and pharmacodynamic properties. One common approach involves the introduction of various substituents at different positions of the indole ring. For instance, substitution at the N1 position can modulate the lipophilicity and metabolic stability of the molecule. The discovery of 1-(1H-indol-1-yl)ethanone derivatives as potent inhibitors of the CBP/EP300 bromodomain highlights the potential of N1-acylation in enhancing biological activity. nih.gov

Another strategy focuses on modifying the ethanone side chain. The length and branching of the alkyl chain can influence the steric and electronic properties of the molecule, thereby affecting its binding affinity. The introduction of additional functional groups, such as amines or carboxylic acids, can also create new interaction points with the target protein. Furthermore, isosteric replacement of the ethanone moiety with other functional groups, such as amides or sulfonamides, can lead to derivatives with improved pharmacological profiles.

Impact of Substituent Effects on Chemical and Biological Activities

The introduction of substituents on the this compound scaffold can have a profound impact on its chemical and biological activities. Electron-donating groups, such as methoxy (B1213986) or amino groups, can increase the electron density of the indole ring, enhancing its ability to participate in cation-pi interactions. Conversely, electron-withdrawing groups, such as nitro or cyano groups, can decrease the electron density, making the indole ring more susceptible to nucleophilic attack.

The position of the substituent also plays a critical role. For example, a substituent at the 5-position of the indole ring can directly influence the electronic environment of the 3-hydroxy group, thereby modulating its acidity and hydrogen bonding capacity. Similarly, a substituent at the 4- or 6-position can sterically hinder the rotation of the ethanone group, restricting the conformational flexibility of the molecule. A study on 3-substituted-indolin-2-one derivatives demonstrated that the presence of a chlorine atom on a pyrrole (B145914) ring attached to the indolinone core was crucial for reducing cardiotoxicity. nih.gov

The following table summarizes the effects of different substituents on the properties of indole derivatives based on findings from related compounds:

| Substituent | Position | Effect on Chemical Properties | Potential Impact on Biological Activity |

| Methoxy (-OCH3) | 5-position | Increases electron density of the indole ring | May enhance cation-pi interactions |

| Nitro (-NO2) | 5-position | Decreases electron density of the indole ring | May alter binding mode and selectivity |

| Chlorine (-Cl) | 6-position | Increases lipophilicity | Can improve membrane permeability |

| Methyl (-CH3) | N1-position | Increases steric bulk and lipophilicity | May enhance binding affinity and metabolic stability |

Conformational Analysis and Investigation of Bioactive Conformations

Conformational analysis of this compound derivatives is essential for understanding their bioactive conformations. The rotational barrier around the C2-C(ethanone) bond determines the relative orientation of the ethanone group with respect to the indole ring. The preferred conformation can be influenced by intramolecular hydrogen bonding between the 3-hydroxy group and the carbonyl oxygen of the ethanone moiety.

Computational modeling techniques, such as molecular mechanics and quantum mechanics calculations, can be employed to predict the low-energy conformations of these derivatives. These predicted conformations can then be compared with experimental data from X-ray crystallography or NMR spectroscopy to validate the computational models. The identification of the bioactive conformation, which is the conformation that the molecule adopts when bound to its biological target, is a key step in the rational design of more potent and selective inhibitors. For instance, the co-crystal structure of an inhibitor in complex with its target protein can provide a solid structural basis for further optimization. nih.gov

Computational and Theoretical Investigations of 1 3 Hydroxy 1h Indol 2 Yl Ethanone

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 1-(3-hydroxy-1H-indol-2-yl)ethanone, Density Functional Theory (DFT) is a powerful method to investigate its electronic structure and energetics. niscpr.res.innih.gov

Methodology: The first step involves geometry optimization of the molecule's structure. This is commonly achieved using DFT with hybrid functionals like B3LYP, in conjunction with basis sets such as 6-311++G(d,p). ijrar.org This process finds the lowest energy conformation of the molecule. Following optimization, a range of electronic properties can be calculated. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial, as the HOMO-LUMO gap provides an indication of the molecule's chemical reactivity and kinetic stability. nih.govijrar.org

Furthermore, thermodynamic properties like the heat of formation can be calculated using methods such as isodesmic reactions, which help in assessing the molecule's stability. niscpr.res.in Natural Bond Orbital (NBO) analysis can also be performed to understand charge distribution, intramolecular charge transfer, and the nature of hydrogen bonding within the molecule. nih.govijrar.org

Table 1: Hypothetical Electronic Properties of this compound calculated via DFT (B3LYP/6-311++G(d,p))

| Property | Predicted Value | Unit |

| Total Energy | -647.XXXX | Hartree |

| HOMO Energy | -5.8XXX | eV |

| LUMO Energy | -1.9XXX | eV |

| HOMO-LUMO Gap | 3.9XXX | eV |

| Dipole Moment | 3.5XX | Debye |

| Heat of Formation (ΔHf) | XX.XX | kJ/mol |

Molecular Descriptors Prediction and Analysis

Molecular descriptors are numerical values that quantify the physical, chemical, or topological characteristics of a molecule. They are instrumental in predicting a compound's pharmacokinetic properties and its potential as a "drug-like" molecule. nih.govrsc.org These descriptors can be calculated from the 2D or 3D structure of the molecule. nih.govbmdrc.org

Key Descriptors:

Polar Surface Area (PSA): This descriptor is related to the molecule's ability to permeate cell membranes.

Hydrogen Bond Donors and Acceptors: The counts of these are critical for understanding potential intermolecular interactions.

Rotatable Bonds: This number gives an indication of the molecule's conformational flexibility.

LogP (Octanol-Water Partition Coefficient): This value predicts the lipophilicity of the compound.

These descriptors are often used in frameworks like Lipinski's Rule of Five to assess the druglikeness of a compound. nih.gov

Table 2: Predicted Molecular Descriptors for this compound

| Descriptor | Predicted Value |

| Molecular Weight | 175.18 |

| Polar Surface Area (PSA) | 57.8 Ų |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 3 |

| Number of Rotatable Bonds | 1 |

| XLogP3 | 1.5 |

Molecular Docking Simulations for Ligand-Receptor Interaction Hypotheses

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target receptor, such as a protein or enzyme. frontiersin.orgjocpr.com This method is crucial for forming hypotheses about the compound's potential biological activity.

Methodology: The process begins with obtaining the 3D structures of both the ligand (this compound) and a selected target receptor from a database like the Protein Data Bank (PDB). jocpr.com Using software such as AutoDock or Maestro, the ligand is then "docked" into the active site of the receptor. nih.govjocpr.com The program explores various binding poses and scores them based on a scoring function, which estimates the binding energy. Lower binding energies typically suggest a more favorable interaction. tandfonline.com The resulting complex can be visualized to identify key interactions, such as hydrogen bonds and hydrophobic contacts between the ligand and the amino acid residues of the receptor. frontiersin.orgtandfonline.com

Table 3: Hypothetical Docking Simulation Results for this compound with a Kinase Target

| Parameter | Result |

| Target Protein (PDB ID) | e.g., 2XNU (Acetylcholine Binding Protein) |

| Docking Score (Binding Energy) | -7.X kcal/mol |

| Key Interacting Residues | e.g., Glu121, Leu83, Val35 |

| Types of Interactions | Hydrogen bond with Glu121; Hydrophobic interactions with Leu83, Val35 |

Molecular Dynamics Simulations to Explore Binding Site Dynamics and Stability

While molecular docking provides a static picture of the interaction, molecular dynamics (MD) simulations offer a dynamic view, revealing the stability and conformational changes of the ligand-receptor complex over time. researchgate.netnih.gov

Methodology: An MD simulation starts with the best-docked pose of the ligand-receptor complex. tandfonline.com This complex is placed in a simulated environment, typically a box of water molecules with ions to neutralize the system, mimicking physiological conditions. acs.org A force field (e.g., AMBER, GROMOS) is applied to describe the physics of the atoms and their interactions. researchgate.net The simulation then calculates the trajectory of the atoms over a set period (e.g., nanoseconds). tandfonline.com

Analysis of the MD trajectory provides insights into the stability of the complex, often measured by the Root Mean Square Deviation (RMSD) of the protein backbone and ligand. tandfonline.comresearchgate.net The Root Mean Square Fluctuation (RMSF) of individual residues can highlight flexible regions of the protein upon ligand binding. researchgate.net

Table 4: Typical Parameters for a Molecular Dynamics Simulation Setup

| Parameter | Value / Description |

| Software | GROMACS, AMBER |

| Force Field | OPLS-2005, AMBER ff14SB |

| Solvation | TIP3P water model in a cubic box |

| System Neutralization | Addition of Na+ or Cl- ions |

| Ensemble | NPT (Isothermal-isobaric) |

| Simulation Time | 50-100 ns |

| Temperature | 300 K |

| Pressure | 1 bar |

Spectroscopic Property Prediction for Structural Elucidation

Computational methods are invaluable for predicting spectroscopic data, which can aid in the structural confirmation of newly synthesized compounds.

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is commonly performed using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. researchgate.netnih.govnih.gov The calculated magnetic shielding tensors are converted to chemical shifts by referencing them to a standard, such as Tetramethylsilane (TMS). acs.org

IR Spectroscopy: The vibrational frequencies of the molecule can be calculated using DFT. ijrar.orgresearchgate.net These frequencies correspond to the peaks in an Infrared (IR) spectrum. The calculated frequencies are often systematically higher than experimental values and are therefore multiplied by a scaling factor (e.g., ~0.96) to improve agreement with experimental data. nih.govresearchgate.net

Mass Spectrometry: Predictive software can be used to simulate the fragmentation of a molecule under mass spectrometry conditions (e.g., electron impact). youtube.com By analyzing the parent molecule's structure, these programs can predict the mass-to-charge ratio (m/z) of likely fragments, which is crucial for interpreting experimental mass spectra and confirming the molecular structure. scirp.orgnih.gov

Table 5: Hypothetical Predicted Spectroscopic Data for this compound

| Spectroscopy | Parameter | Predicted Value (Hypothetical) |

| ¹H NMR | Chemical Shift (indole N-H) | ~8.1 ppm |

| ¹H NMR | Chemical Shift (aromatic C-H) | 7.0-7.6 ppm |

| ¹H NMR | Chemical Shift (acetyl CH₃) | ~2.5 ppm |

| ¹³C NMR | Chemical Shift (carbonyl C=O) | ~195 ppm |

| IR | Vibrational Frequency (O-H stretch) | ~3400 cm⁻¹ |

| IR | Vibrational Frequency (N-H stretch) | ~3300 cm⁻¹ |

| IR | Vibrational Frequency (C=O stretch) | ~1650 cm⁻¹ |

| Mass Spec. | [M+H]⁺ (Molecular Ion) | 176.06 m/z |

| Mass Spec. | Major Fragment (Loss of acetyl group) | 133.05 m/z |

Mechanistic Biological Studies of 1 3 Hydroxy 1h Indol 2 Yl Ethanone and Its Analogs

Modulation of Cellular Pathways and Signaling Mechanisms by Indole-Ethanone Compounds

Investigation of Receptor Binding and Activation Profiles (e.g., Aryl Hydrocarbon Receptor, Estrogen Receptors)

The ability of small molecules to interact with specific cellular receptors is a cornerstone of pharmacology. While direct binding data for 1-(3-hydroxy-1H-indol-2-yl)ethanone on the Aryl Hydrocarbon Receptor (AhR) and Estrogen Receptors (ERs) is not extensively documented in publicly available research, studies on analogous indole (B1671886) structures provide valuable insights into their potential receptor modulation capabilities.

The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor involved in regulating genes for xenobiotic metabolism, immune responses, and cell cycle control. nih.govnih.gov Cross-talk between AhR and the estrogen receptor has been identified as an important mode of gene regulation. nih.gov Although direct interaction studies with this compound are lacking, the indole core is a known pharmacophore for AhR ligands.

Regarding Estrogen Receptors , research has explored the binding affinity of various indole derivatives. For instance, a series of 1-(1H-indol-1-yl)ethanone derivatives were identified as inhibitors of the CBP/EP300 bromodomain, which is associated with the activity of nuclear receptors like the estrogen receptor, particularly in the context of castration-resistant prostate cancer. nih.gov This suggests that the ethanone-substituted indole scaffold can be tailored to interact with components of nuclear receptor signaling pathways.

Mechanisms of Enzyme Inhibition (e.g., Glycogen Synthase Kinase 3β, Diacylglycerol Kinase Gamma, α-Glucosidase, Reverse Transcriptase)

Enzyme inhibition is a key mechanism through which many therapeutic agents exert their effects. Research into indole-ethanone analogs has revealed inhibitory activity against several important enzymes.

Glycogen Synthase Kinase 3β (GSK-3β) is a serine/threonine kinase implicated in numerous cellular processes, including metabolism, cell proliferation, and apoptosis. nih.gov Its dysregulation is linked to various diseases. While direct inhibition by this compound has not been reported, the broader class of indole derivatives has been investigated as GSK-3β inhibitors. Inhibition of GSK-3β can modulate cytokine production in immune cells. nih.gov

Diacylglycerol Kinase Gamma (DGKγ) catalyzes the phosphorylation of diacylglycerol to phosphatidic acid, two important lipid second messengers. wikipedia.org A study focused on designing PET imaging agents for DGKγ identified a series of 3-acetyl indole derivatives as potent inhibitors. acs.org Specifically, a compound with an N-methylacetamide substituent at the 5-hydroxy position of a 1-aryl-2-methyl-1H-indol-3-yl ethanone (B97240) scaffold demonstrated significant inhibitory activity. acs.org

| Compound Derivative | Target Enzyme | Inhibitory Activity (IC50) |

| N-methyl derivative of a 3-acetyl indole | Diacylglycerol Kinase γ (DGKγ) | 13 nM acs.org |

| 2-((3-acetyl-1-(6-methoxypyridin-3-yl)-2-methyl-1H-indol-5-yl)oxy)-N-methylacetamide | Diacylglycerol Kinase γ (DGKγ) | 30 nM acs.org |

α-Glucosidase is a key enzyme in carbohydrate digestion, and its inhibition is a therapeutic strategy for managing type 2 diabetes. Studies on 3,3-di(indolyl)indolin-2-ones, which share the indole core, have demonstrated significant α-glucosidase inhibitory activity, with some derivatives showing greater potency than the standard drug acarbose. nih.govnih.gov Another study on thiazolidinone-based indole derivatives also reported potent α-glucosidase inhibition. nih.gov

Reverse Transcriptase (RT) is an essential enzyme for the replication of retroviruses like HIV. While specific studies on this compound are not available, the general class of indole derivatives has been explored for anti-HIV activity.

Induction and Regulation of Apoptotic Pathways (e.g., Caspase Activation, Annexin V Binding)

Apoptosis, or programmed cell death, is a critical process for tissue homeostasis, and its dysregulation is a hallmark of cancer. Certain indole derivatives have been shown to induce apoptosis in cancer cells. For example, a study on (S)-(-)-N-[2-(3-Hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)-ethyl]-acetamide, a compound with a related 3-hydroxy-2-oxindole core, demonstrated its ability to induce apoptosis in colon cancer cells. scielo.br This induction was linked to the STAT1 pathway. scielo.br

The process of apoptosis often involves the activation of a cascade of cysteine proteases known as caspases . Isoquinoline-1,3,4-trione derivatives have been shown to inactivate caspase-3, a key executioner caspase, through the generation of reactive oxygen species. nih.gov While not a direct analog, this highlights a potential mechanism for indole-related compounds to modulate apoptotic pathways.

Analysis of Reactive Oxygen Species Generation and Cellular Oxidative Stress Responses

Reactive oxygen species (ROS) are chemically reactive molecules containing oxygen that play a dual role in cellular signaling and damage. The cellular response to oxidative stress involves a network of antioxidant enzymes and transcription factors. The Keap1-Nrf2-ARE pathway is a major regulator of cellular defense against electrophilic and oxidative stress. cdc.gov

Studies on isoquinoline-1,3,4-trione derivatives have shown that they can generate ROS, leading to the inactivation of caspase-3. nih.gov This suggests that some indole-like compounds may exert their biological effects by modulating the cellular redox environment. Oxidative stress has also been shown to modulate the cytokine response of T helper cells, indicating a link between ROS and inflammatory signaling. nih.gov

Research into Mechanisms of Anti-inflammatory Responses (e.g., Interleukin-6 Secretion Inhibition)

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation contributes to numerous diseases. Interleukin-6 (IL-6) is a pleiotropic cytokine with a central role in inflammation and immunity. nih.gov The regulation of GSK-3β has been shown to control cytokine production, including that of IL-6. nih.gov

While direct evidence for this compound is limited, a study on a related N-acylhydrazone derivative of indole demonstrated anti-inflammatory effects. This compound was shown to reduce the levels of pro-inflammatory cytokines, including IL-6, in a manner that was dependent on the nitric oxide pathway.

Mechanisms of Antimicrobial Action

The emergence of antibiotic-resistant pathogens has spurred the search for new antimicrobial agents. A structural isomer of the target compound, 2-hydroxy-1-(1H-indol-3-yl)ethanone , has shown notable antimicrobial properties.

This compound exhibits activity against various bacterial strains, with a particular efficacy against Gram-positive bacteria. The proposed mechanism of action involves the inhibition of protein synthesis and the disruption of nucleic acid synthesis. Furthermore, it has demonstrated antifungal activity against Candida albicans, which is thought to occur through the disruption of the fungal cell membrane integrity.

| Microorganism | Minimum Inhibitory Concentration (MIC) in µM |

| Staphylococcus aureus | 15.625 - 62.5 |

| Enterococcus faecalis | 62.5 - 125 |

| Candida albicans | MIC values suggest potential as an antifungal agent |

The antimicrobial activity of other indole derivatives, such as those conjugated with imidazole, has also been investigated. The mechanism of action for some nitroimidazole-containing hybrids involves the generation of a nitro radical anion that is toxic to anaerobic bacteria. nih.gov

Research into Antibacterial Mechanisms against Bacterial Strains (e.g., Gram-positive, Gram-negative, MRSA, VRSA)

The antibacterial activities of various indole analogs have been a subject of intense research, particularly against multidrug-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant S. aureus (VRSA).

A notable class of analogs, (E)-1-(1H-indol-3-yl) ethanone O-benzyl oxime derivatives , has demonstrated significant activity against both susceptible and resistant strains of S. aureus. nih.govresearchgate.net One of the compounds in this series, compound 5h , was found to have a potent minimum inhibitory concentration (MIC) of 1 µg/mL against S. aureus and 2-4 µg/mL against MRSA and VRSA strains. nih.gov Furthermore, these derivatives, including 5h, E-9a, and E-9b , have been shown to possess good biofilm inhibition properties against S. aureus. nih.gov While the precise molecular mechanism is still under investigation, the ability to inhibit biofilm formation is a crucial aspect of combating chronic and persistent bacterial infections. Another analog, 1-(1-benzyl-1H-indol-3-yl)ethanone , is also suggested to exert its antibacterial effect by interacting with and disrupting microbial cell membranes.

Another group of indole analogs, tris(1H-indol-3-yl)methylium salts , has been shown to exhibit high activity against both antibiotic-sensitive and resistant bacteria, including multidrug-resistant clinical isolates. nih.gov The mechanism of action for these compounds is believed to be the disruption of the cytoplasmic membrane of microbial cells. nih.gov It is proposed that these salts can form pores in the cell membrane, leading to leakage of cellular contents and ultimately cell death. researchgate.net The lipophilicity of these molecules appears to be a critical factor influencing their antibacterial efficacy. nih.gov

Additionally, a collection of 1-(1H-indol-3-yl)ethanamine derivatives has been synthesized and tested, showing inhibition of S. aureus growth, including MRSA and Vancomycin-Intermediate S. aureus (VISA) strains, with MIC values in the range of 8 to 16 mg/L. nih.gov

Table 1: Antibacterial Activity of Indole Analogs

| Compound/Analog Class | Bacterial Strain(s) | Activity/Mechanism of Action | Reference(s) |

| (E)-1-(1H-indol-3-yl) ethanone O-benzyl oxime derivatives | S. aureus, MRSA, VRSA | MIC of 1 µg/mL against S. aureus and 2-4 µg/mL against MRSA/VRSA; Biofilm inhibition. nih.gov | nih.govresearchgate.net |

| tris(1H-indol-3-yl)methylium salts | Gram-positive and Gram-negative bacteria | Disruption of cytoplasmic membrane function, possibly through pore formation. nih.govresearchgate.net | nih.govnih.govresearchgate.net |

| 1-(1-benzyl-1H-indol-3-yl)ethanone | MRSA | Interaction with and disruption of microbial cell membranes; Biofilm reduction. | |

| 1-(1H-indol-3-yl)ethanamine derivatives | S. aureus, MRSA, VISA | Growth inhibition with MIC values of 8-16 mg/L. nih.gov | nih.gov |

Investigation of Antifungal Action Mechanisms

The antifungal properties of indole analogs have also been explored, with some derivatives showing promising activity against various fungal pathogens.

Research on 3-indolyl-3-hydroxy oxindole (B195798) derivatives has revealed their potential as antifungal agents, particularly against plant pathogenic fungi. nih.govmdpi.combohrium.com A study synthesizing twenty-five such derivatives found that several compounds, notably 3t, 3u, 3v, and 3w , displayed significant and broad-spectrum antifungal activities. mdpi.com Compound 3u was particularly effective against Rhizoctonia solani, with an EC50 of 3.44 mg/L. nih.govmdpi.com While the exact mechanism of action for these compounds is not fully elucidated, it has been suggested that some antifungal agents with similar structural features may target the enzyme succinate (B1194679) dehydrogenase (SDH) . mdpi.com SDH is a key enzyme in the tricarboxylic acid (Krebs) cycle and the mitochondrial respiratory chain, and its inhibition can disrupt cellular respiration and energy production in fungi. mdpi.comnih.gov

Another class of related compounds, indole-2,3-diones , has been identified as inhibitors of aldehyde dehydrogenases (ALDHs), acting on conserved cysteine residues in the active site. acs.org While this has been studied in the context of other diseases, the potential for ALDH inhibition as an antifungal mechanism by indole derivatives remains an area for further investigation.

Table 2: Antifungal Activity of Indole Analogs

| Compound/Analog Class | Fungal Strain(s) | Activity/Proposed Mechanism of Action | Reference(s) |

| 3-indolyl-3-hydroxy oxindole derivatives | Rhizoctonia solani, Pyricularia oryzae, Colletotrichum gloeosporioides | Broad-spectrum antifungal activity; potential inhibition of succinate dehydrogenase (SDH). nih.govmdpi.commdpi.com | nih.govmdpi.combohrium.commdpi.com |

Mechanistic Studies of Antiviral Activity

Significant progress has been made in understanding the antiviral mechanisms of certain indole analogs, with specific molecular targets being identified for different viruses.

Pyrazino[1,2-a]indole-1,3(2H,4H)-dione derivatives have emerged as potent inhibitors of viruses in the Flaviviridae family, which includes Hepatitis C virus (HCV), Dengue virus (DENV), and Yellow Fever virus (YFV). nih.govnih.gov These compounds function as metal-chelating inhibitors that target the viral RNA-dependent RNA polymerase (RdRp) , an essential enzyme for viral replication. nih.govresearchgate.net The specificity of this interaction is supported by the identification of a resistance mutation, T181I in the NS5B protein (the RdRp of HCV), in response to treatment with one of the most potent compounds in this series. nih.govresearchgate.net

In the context of Human Immunodeficiency Virus (HIV), indole-2-carboxylic acid derivatives have been developed as effective integrase strand transfer inhibitors (INSTIs) . mdpi.comrsc.orgnih.gov The mechanism of these inhibitors involves the chelation of two magnesium ions (Mg2+) within the active site of the HIV-1 integrase enzyme by the indole nucleus and the C2 carboxyl group. mdpi.comnih.gov This action prevents the integration of the viral DNA into the host cell's genome, a critical step in the HIV replication cycle. nih.gov The binding of these inhibitors can be further strengthened by interactions with the viral DNA. rsc.org

Furthermore, 3-hydroxy-2-oxindole derivatives containing a sulfonamide motif have demonstrated antiviral activity against plant viruses, such as the Potato Virus Y (PVY). acs.org Interestingly, their mode of action appears to be indirect, by triggering the host plant's immune response. Treatment with these compounds leads to an increase in the activity of crucial defense-related enzymes in the plant and the upregulation of genes associated with the photosynthesis pathway, thereby enhancing the plant's resistance to the viral infection. acs.org

Table 3: Antiviral Activity of Indole Analogs

| Compound/Analog Class | Virus(es) | Mechanism of Action | Reference(s) |

| Pyrazino[1,2-a]indole-1,3(2H,4H)-dione derivatives | HCV, DENV, YFV (Flaviviridae) | Metal-chelating inhibitors of the viral RNA-dependent RNA polymerase (RdRp). nih.govnih.govresearchgate.net | nih.govnih.govresearchgate.net |

| Indole-2-carboxylic acid derivatives | HIV-1 | Integrase strand transfer inhibitors (INSTIs); chelation of Mg2+ ions in the active site of HIV-1 integrase, preventing viral DNA integration. mdpi.comrsc.orgnih.gov | mdpi.comrsc.orgnih.gov |

| 3-Hydroxy-2-oxindole derivatives with a sulfonamide motif | Potato Virus Y (PVY) | Induces host plant immunity by increasing defense-related enzyme activity and upregulating genes in the photosynthesis pathway. acs.org | acs.org |

Derivatization and Analog Development Based on 1 3 Hydroxy 1h Indol 2 Yl Ethanone

Systematic Synthesis of Novel Indole-Ethanone Analogs for Structure-Function Analysis

The systematic synthesis of novel analogs of 1-(3-hydroxy-1H-indol-2-yl)ethanone is fundamental to understanding its biological activity. By methodically altering specific functional groups on the parent molecule, chemists can probe the structural requirements for its interaction with biological targets. This approach enables the identification of key pharmacophoric features and provides valuable insights for the design of more potent and selective compounds.

A primary focus of analog synthesis often involves modification of the indole (B1671886) ring system. Substitutions at various positions on the benzene (B151609) portion of the indole nucleus can significantly impact the electronic properties and lipophilicity of the molecule. For instance, the introduction of electron-withdrawing or electron-donating groups can modulate the acidity of the N-H proton and influence pi-stacking interactions with target proteins. Furthermore, alterations to the acetyl group at the 2-position, such as replacing the methyl group with larger or more complex substituents, can explore the steric tolerance of the binding site.

Research has demonstrated the synthesis of various substituted 2-acylindoles, which can serve as precursors or analogs to this compound. These synthetic efforts provide a platform for generating a diverse library of compounds for structure-function analysis.

Strategies for Enhancing Molecular Recognition and Target Selectivity

A critical goal in the development of this compound analogs is the enhancement of their molecular recognition and selectivity for specific biological targets. High selectivity is crucial for minimizing off-target effects and improving the therapeutic index of a drug candidate. Strategies to achieve this often involve the incorporation of functional groups that can form specific, high-affinity interactions with the target protein.

One common approach is to utilize computational modeling and structure-based drug design. By understanding the three-dimensional structure of the target's binding site, researchers can design analogs with complementary shapes and chemical features. This may involve introducing groups that can form additional hydrogen bonds, ionic interactions, or hydrophobic contacts, thereby increasing the binding affinity and specificity.

Another strategy involves the principle of isosteric replacement, where certain functional groups are replaced with others that have similar steric and electronic properties but may lead to improved interactions or metabolic stability. For example, the carbonyl group of the ethanone (B97240) moiety could be replaced with other functional groups to probe the importance of this hydrogen bond acceptor.

Exploration of Hybrid Molecular Architectures Incorporating the Indole-Ethanone Scaffold

The creation of hybrid molecules, which combine the this compound scaffold with other pharmacologically active moieties, represents an innovative approach to drug discovery. This strategy aims to develop multifunctional compounds that can modulate multiple biological targets or possess novel mechanisms of action.

Molecular hybridization can involve linking the indole-ethanone core to another known pharmacophore via a flexible or rigid linker. The choice of the linker is critical as it influences the spatial orientation of the two pharmacophoric units and their ability to simultaneously bind to their respective targets. This approach has the potential to lead to synergistic therapeutic effects or to overcome drug resistance mechanisms.

For instance, the indole-ethanone scaffold could be conjugated with a molecule known to inhibit a specific enzyme or receptor that is implicated in a particular disease. The resulting hybrid could exhibit a dual mode of action, potentially leading to enhanced efficacy compared to the individual components.

Development of Probes and Tags for Biological Investigations

To elucidate the mechanism of action and identify the cellular targets of this compound, researchers develop chemical probes and tagged analogs. These tools are indispensable for biological investigations, allowing for the visualization of the compound's distribution in cells and the identification of its binding partners.

A common strategy is to attach a reporter tag, such as a fluorescent dye (e.g., fluorescein, rhodamine) or an affinity label (e.g., biotin), to the indole-ethanone molecule. The position of the tag is carefully selected to minimize interference with the compound's biological activity. Fluorescently labeled probes enable the use of techniques like fluorescence microscopy to track the subcellular localization of the compound.

Biotinylated probes are particularly useful for affinity-based proteomics. In this approach, the biotin-tagged analog is incubated with cell lysates, and the resulting protein-probe complexes are captured on streptavidin-coated beads. The bound proteins can then be identified by mass spectrometry, providing a list of potential cellular targets of the parent compound. These findings are crucial for validating the mechanism of action and for understanding the broader biological effects of the this compound scaffold.

Future Research on this compound: An Exploration of Uncharted Scientific Territory

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of natural products and synthetic compounds with significant biological activities. eurekaselect.com Within this privileged scaffold, this compound presents a unique substitution pattern that suggests a rich potential for novel chemical and biological exploration. Despite the broad interest in indole derivatives, this specific compound remains largely unexplored, representing a frontier for future research endeavors. This article outlines prospective research directions and unexplored avenues for this compound, focusing on modern synthetic methodologies, computational approaches, biological target identification, and advanced analytical techniques.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-(3-hydroxy-1H-indol-2-yl)ethanone and related indolyl ethanones?

- Methodological Answer : Indolyl ethanones are typically synthesized via Friedel-Crafts acylation or condensation reactions. For example, acetylation of indole derivatives using acylating agents (e.g., acetyl chloride) in the presence of Lewis acids (e.g., AlCl₃) can yield acetylated indoles . Alternatively, describes a p-toluenesulfonic acid (p-TSA)-catalyzed condensation of isatin with indole in dichloromethane, achieving high yields (~90%) under mild conditions. Solvent choice (e.g., CH₂Cl₂ or ethanol) and catalyst loading (e.g., 10 mol% p-TSA) are critical for optimizing reaction efficiency .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR identify functional groups and confirm substitution patterns (e.g., hydroxy and acetyl groups). For example, the acetyl group typically appears as a singlet at ~2.5 ppm in ¹H NMR .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) determines molecular weight and fragmentation patterns. provides MS data for a related compound (C10H9NO, m/z 159.1846) .

- X-ray Crystallography : SHELX software ( ) is widely used for structural refinement. For instance, single-crystal X-ray studies (e.g., ) resolve bond angles and confirm molecular geometry .

Q. What are the key safety considerations when handling this compound?

- Methodological Answer : Safety data sheets (SDS) for analogous indolyl ethanones ( ) indicate hazards such as skin irritation (H315), eye damage (H319), and respiratory toxicity (H335). Use personal protective equipment (PPE), including gloves and goggles, and work in a fume hood. Emergency procedures include rinsing exposed areas with water and seeking medical attention .

Advanced Research Questions

Q. How can researchers address contradictions in spectroscopic data for indolyl ethanone derivatives?

- Methodological Answer : Discrepancies in NMR or MS data may arise from tautomerism (e.g., keto-enol equilibria) or impurities. For example, the hydroxy group in this compound may participate in intramolecular hydrogen bonding, altering spectral profiles ( ). To resolve this:

- Perform variable-temperature NMR to study dynamic equilibria.

- Use 2D NMR (e.g., COSY, HSQC) to assign overlapping signals.

- Compare experimental data with computational predictions (e.g., DFT calculations) .

Q. What strategies optimize regioselectivity in the synthesis of substituted indolyl ethanones?

- Methodological Answer : Regioselectivity challenges in indole functionalization can be mitigated by:

- Directing Groups : Introducing methoxy or hydroxy groups (e.g., 6-methoxy substitution in ) directs electrophilic attack to specific positions.

- Catalytic Systems : highlights p-TSA’s role in accelerating condensation while minimizing side reactions.

- Solvent Effects : Polar aprotic solvents (e.g., DMF) may enhance solubility of intermediates, improving yield .

Q. How can computational methods complement experimental data for structural analysis?

- Methodological Answer : Density Functional Theory (DFT) calculations predict molecular geometry, vibrational frequencies (IR), and NMR chemical shifts. For example, paired X-ray crystallography with computational studies to validate bond lengths and angles. Software like Gaussian or ORCA can model hydrogen bonding interactions involving the hydroxy group, aiding in interpreting experimental IR or NMR data .

Q. What are the implications of substituent effects on the biological activity of indolyl ethanones?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.